molecular formula C16H15N3O B12028410 (3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol

(3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12028410
M. Wt: 265.31 g/mol
InChI Key: YUYRRMMNWPNZDH-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a pyridine and a tolyl group, along with a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The pyridine and tolyl groups are then introduced through subsequent substitution reactions. The final step involves the reduction of the corresponding ketone to yield the methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various cancers and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced composites

Mechanism of Action

The mechanism of action of (3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-(Pyridin-3-YL)-1-M-tolyl-1H-pyrazol-4-YL)methanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

[1-(3-methylphenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol

InChI

InChI=1S/C16H15N3O/c1-12-4-2-6-15(8-12)19-10-14(11-20)16(18-19)13-5-3-7-17-9-13/h2-10,20H,11H2,1H3

InChI Key

YUYRRMMNWPNZDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CN=CC=C3)CO

Origin of Product

United States

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